Cas no 2229097-16-7 (1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene)

1-(3-Chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene is a halogenated aromatic compound featuring a chloropropenyl substituent, fluorine, and a methyl group on the benzene ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine enhances reactivity, enabling selective functionalization. The compound's stability under various conditions allows for versatile applications in cross-coupling reactions and further derivatization. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it a reliable choice for researchers developing novel compounds with tailored properties.
1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene structure
2229097-16-7 structure
Product Name:1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene
CAS No:2229097-16-7
MF:C10H10ClF
MW:184.637805461884
CID:5822153
PubChem ID:165703535
Update Time:2025-06-07

1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene
    • 2229097-16-7
    • EN300-1991622
    • Inchi: 1S/C10H10ClF/c1-7-3-9(8(2)6-11)5-10(12)4-7/h3-5H,2,6H2,1H3
    • InChI Key: UXUGROVBYZTUON-UHFFFAOYSA-N
    • SMILES: ClCC(=C)C1C=C(C=C(C)C=1)F

Computed Properties

  • Exact Mass: 184.0455062g/mol
  • Monoisotopic Mass: 184.0455062g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

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Additional information on 1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene

Introduction to 1-(3-Chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene (CAS No. 2229097-16-7)

1-(3-Chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene, with the CAS number 2229097-16-7, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its aromatic ring substituted with a chloropropenyl, fluorine, and methyl groups, which collectively contribute to its distinct physical and chemical properties.

The molecular formula of 1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene is C10H9ClF, and its molecular weight is approximately 188.63 g/mol. The compound's structure includes a benzene ring with a 3-chloropropenyl group attached at the 1-position, a fluorine atom at the 3-position, and a methyl group at the 5-position. These functional groups provide the molecule with a combination of hydrophobic and hydrophilic properties, making it suitable for various chemical reactions and interactions.

In terms of physical properties, 1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene is typically a colorless to pale yellow liquid at room temperature. It has a boiling point of around 180°C and is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. The compound's solubility characteristics make it an ideal candidate for use in solution-based chemical processes and reactions.

The synthesis of 1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene can be achieved through several routes, including the reaction of 3-chloroallyl chloride with 3-fluoro-5-methylphenylboronic acid followed by palladium-catalyzed coupling. This method ensures high yields and purity, making it suitable for large-scale production. Recent advancements in catalytic methods have further optimized the synthesis process, reducing reaction times and improving overall efficiency.

In the field of medicinal chemistry, 1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene has shown promise as a lead compound for the development of novel drugs. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors, which are crucial for various physiological processes. For instance, studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key enzymes involved in cell signaling pathways and disease progression.

Beyond medicinal applications, 1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene has also found use in materials science. Its ability to form stable complexes with metal ions makes it a valuable component in the synthesis of coordination polymers and metalorganic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies due to their high surface area and tunable porosity.

The environmental impact of 1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene is an important consideration for its industrial use. Research has shown that the compound is biodegradable under certain conditions and does not persist in the environment for extended periods. However, proper handling and disposal practices are essential to minimize any potential ecological risks.

In conclusion, 1-(3-chloroprop-1-en-2-yl)-3-fluoro-5-methylbenzene (CAS No. 2229097-16-7) is a versatile compound with a wide range of applications in medicinal chemistry, materials science, and other fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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